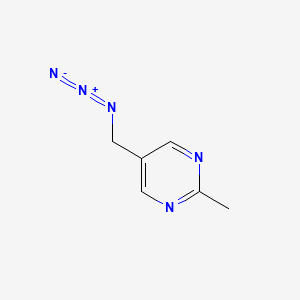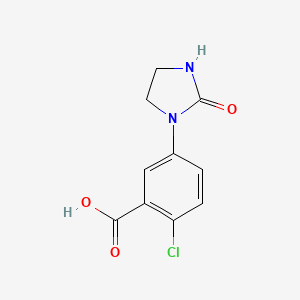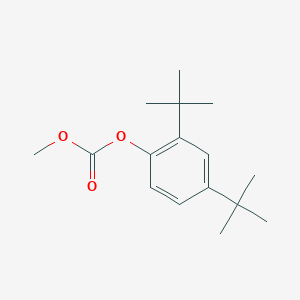
2,4-二叔丁基苯甲酸甲酯
描述
“2,4-Di-tert-butylphenyl methyl carbonate” is a chemical compound with the CAS Number: 873055-54-0 . It has a molecular weight of 264.36 . It is available in liquid, solid, or semi-solid form .
Molecular Structure Analysis
The InChI code for “2,4-Di-tert-butylphenyl methyl carbonate” is 1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2,4-Di-tert-butylphenyl methyl carbonate” has a molecular weight of 264.36 . It is stored in a dry room at room temperature . The compound is available in liquid, solid, or semi-solid form .
科学研究应用
1. 药物研究中的甲基化
- 应用: Vasilopoulos, Krska, & Stahl (2021) 的研究描述了一种使用二叔丁基过氧化物对氮或芳基环附近的碳中心进行甲基化的方法。该方法优化了药物研究中的小分子性质。
2. 2,4-二叔丁基苯酚的合成
- 应用: 王书清 (2006) 探索了一种以甲基叔丁基醚 (MTBE) 为烷基化剂的合成方法,实现了 2,4-二叔丁基苯酚的高产率。
3. 新型杀螨剂环丙氟虫酯的合成
- 应用: Z. Qing (2013) 研究了中间体 2-(4-叔丁基苯基)氰基乙酸甲酯的合成,该中间体是生产新型杀螨剂环丙氟虫酯的关键。
4. 有机固体中的多态性
- 应用: Beckmann 等人 (2019) 研究了叔丁基和甲基在有机化合物中的旋转动力学,这对于理解不同晶体结构中的分子行为非常重要。
5. 2,6-二叔丁基苯酚衍生物的制备
- 应用: Knorr, Rossmann, & Knittl (2010) 开发了制备 2,6-二叔丁基苯酚衍生物的方法,该衍生物对于各种化学合成至关重要。
6. 三(2,4-二叔丁基苯基)磷酸酯的环境出现
- 应用: Kemsley (2018) 在各种环境样品中发现了三(2,4-二叔丁基苯基)磷酸酯的存在,揭示了其广泛的用途和潜在的环境影响。
7. 紫外线对聚丙烯薄膜的影响
- 应用: Yang 等人 (2016) 研究了紫外线照射下 Irgafos 168 及其副产物在聚丙烯薄膜中的降解,这对于理解材料稳定性非常重要。
8. 二羟基丁酸的生物相容性聚碳酸酯
- 应用: Tsai, Wang, & Darensbourg (2016) 证明了叔丁基在合成生物相容性聚合物中的应用,这对于医疗应用非常重要。
9. 成核剂 NA-11 的合成
- 应用: Z. Bei (2007) 开发了一种有效的合成方法来合成 NA-11,一种衍生自 2,4-二叔丁基苯酚的成核剂。
安全和危害
The safety information for “2,4-Di-tert-butylphenyl methyl carbonate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to “2,4-Di-tert-butylphenyl methyl carbonate” and similar compounds. One paper discusses the organic synthesis and current understanding of the mechanisms of CFTR modulator drugs . Another paper identifies and evaluates cell-growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials .
作用机制
Target of Action
It is known that similar compounds have been found to inhibit cell growth .
Mode of Action
It is known that similar compounds can inhibit cell growth . This suggests that 2,4-Di-tert-butylphenyl methyl carbonate may interact with cellular targets to disrupt normal cell function, leading to inhibited cell growth.
Biochemical Pathways
Similar compounds have been found to inhibit cell growth , suggesting that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to inhibit cell growth , suggesting that this compound may have a similar effect.
Action Environment
It is known that similar compounds can inhibit cell growth , suggesting that this compound may be sensitive to certain environmental conditions that affect cell growth.
生化分析
Biochemical Properties
2,4-Di-tert-butylphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters in the nervous system. Additionally, 2,4-Di-tert-butylphenyl methyl carbonate has been shown to interact with certain biogenic amine G protein-coupled receptors, affecting their signaling pathways .
Cellular Effects
The effects of 2,4-Di-tert-butylphenyl methyl carbonate on cellular processes are profound. It has been found to inhibit cell growth, particularly in cells exposed to degradation products of phosphite antioxidants . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with monoamine oxidase can alter neurotransmitter levels, impacting cell signaling and gene expression . Furthermore, its effects on biogenic amine receptors can influence cellular metabolism and other cellular functions .
Molecular Mechanism
At the molecular level, 2,4-Di-tert-butylphenyl methyl carbonate exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in increasing neurotransmitter levels. Additionally, the compound interacts with biogenic amine G protein-coupled receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Di-tert-butylphenyl methyl carbonate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade into various byproducts, which may have different effects on cellular functions . Long-term exposure to 2,4-Di-tert-butylphenyl methyl carbonate can lead to sustained inhibition of cell growth and alterations in cellular metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 2,4-Di-tert-butylphenyl methyl carbonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as increased neurotransmitter levels due to monoamine oxidase inhibition . At higher doses, it can lead to toxic or adverse effects, including significant inhibition of cell growth and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2,4-Di-tert-butylphenyl methyl carbonate is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of monoamines . Additionally, the compound’s effects on biogenic amine receptors can impact metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2,4-Di-tert-butylphenyl methyl carbonate within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular and tissue contexts. Understanding the transport and distribution mechanisms is vital for optimizing its use in experimental and therapeutic settings.
Subcellular Localization
The subcellular localization of 2,4-Di-tert-butylphenyl methyl carbonate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 2,4-Di-tert-butylphenyl methyl carbonate is important for elucidating its molecular mechanisms and optimizing its use in biochemical research.
属性
IUPAC Name |
(2,4-ditert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZXDUZVJNFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
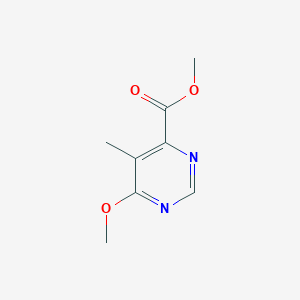
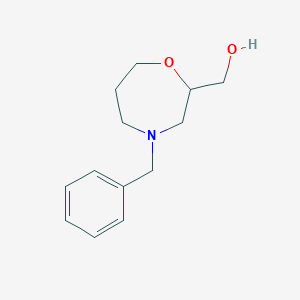
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
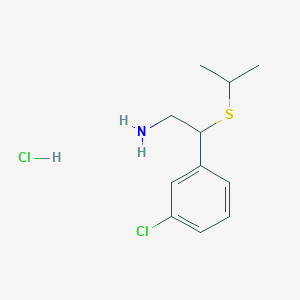
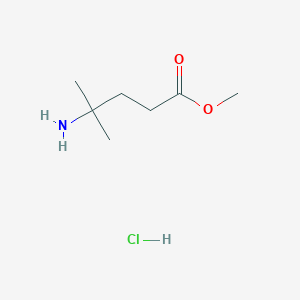
![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
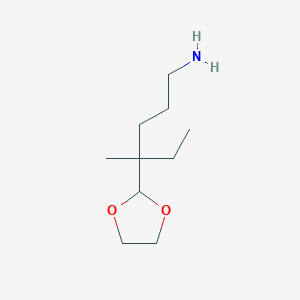
amine](/img/structure/B1465241.png)


